molecular formula C12H14Cl2O3 B12676278 6-(2,4-Dichlorophenoxy)hexanoic acid CAS No. 7170-66-3

6-(2,4-Dichlorophenoxy)hexanoic acid

Cat. No.: B12676278
CAS No.: 7170-66-3
M. Wt: 277.14 g/mol
InChI Key: QXRRZUAZMYMJEA-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenoxy)hexanoic acid is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 g/mol It is a derivative of hexanoic acid, where the hexanoic acid chain is substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 2,4-dichlorophenol with hexanoic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature that promotes the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenoxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

6-(2,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. In plants, it may act as a synthetic auxin, mimicking the action of natural plant hormones and affecting growth and development. The compound’s effects on cellular processes are mediated through its binding to specific receptors and subsequent activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dichlorophenoxy)hexanoic acid is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Its longer chain length compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

7170-66-3

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

6-(2,4-dichlorophenoxy)hexanoic acid

InChI

InChI=1S/C12H14Cl2O3/c13-9-5-6-11(10(14)8-9)17-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2,(H,15,16)

InChI Key

QXRRZUAZMYMJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCCC(=O)O

Origin of Product

United States

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